molecular formula C17H19F2N5O B2923201 1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea CAS No. 1797330-59-6

1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea

Cat. No. B2923201
CAS RN: 1797330-59-6
M. Wt: 347.37
InChI Key: XNISJZJGPTXBPD-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C17H19F2N5O and its molecular weight is 347.37. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclocondensation Reactions and Synthesis

Research into cyclocondensation reactions of compounds bearing a resemblance to the specified chemical structure has led to the development of novel synthetic pathways for pyrimidinones and related derivatives. For instance, Bonacorso et al. (2003) explored the synthesis of a series of pyrimidinones through the reaction of aryl methoxy trifluoro butenones with urea, demonstrating the versatility of cyclocondensation reactions in creating fluorine-containing compounds which are valuable in pharmaceutical chemistry (Bonacorso et al., 2003).

Structural and DFT Studies

The structural elucidation and computational analysis of similar compounds have been pivotal in understanding their chemical behavior. A study by Sun et al. (2022) on a pyrido[2,3-d]pyrimidine compound closely related to the query compound involved comprehensive analysis using X-ray diffraction and DFT calculations. This research underscores the importance of structural studies in predicting the stability and reactivity of novel chemical entities (Sun et al., 2022).

Application in Nonlinear Optics

The exploration of electronic and optical properties of compounds with a similar structural framework has revealed potential applications in nonlinear optics and electronic devices. The synthesis and functionalization of pyridine derivatives, as described by Fesenko and Shutalev (2012), highlight the potential of these compounds in optoelectronic applications due to their significant nonlinear optical properties (Fesenko & Shutalev, 2012).

Supramolecular Chemistry

The incorporation of urea functionalities into the structure of pyridine-based ligands has opened new avenues in supramolecular chemistry, particularly in the design of metallo-supramolecular macrocycles. Troff et al. (2012) demonstrated the assembly of such macrocycles using di-(m-pyridyl)-urea ligands, indicating the potential of these compounds in the creation of complex molecular architectures with specific binding properties (Troff et al., 2012).

Ion-Pair Binding

The study of ion-pair binding by mixed N,S-donor ligands such as 2-ureidopyridine derivatives, exemplified by the work of Qureshi et al. (2009), showcases the utility of these compounds in selectively binding metal ions through coordination and hydrogen bonding. This research not only contributes to our understanding of ligand-metal interactions but also to the development of novel receptors and sensors (Qureshi et al., 2009).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5O/c1-11-8-13(22-16(21-11)24-6-2-3-7-24)10-20-17(25)23-15-5-4-12(18)9-14(15)19/h4-5,8-9H,2-3,6-7,10H2,1H3,(H2,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNISJZJGPTXBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea

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